molecular formula C19H22O3 B1677798 Ostruthine CAS No. 148-83-4

Ostruthine

Cat. No. B1677798
CAS RN: 148-83-4
M. Wt: 298.4 g/mol
InChI Key: INBMTJJPUABOQJ-VGOFMYFVSA-N
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Description

Ostruthine, also known as Ostruthin or 6-Geranyl-7-hydroxycoumarin, is a chemical compound with the molecular formula C19H22O3 . Its molecular weight is 298.38 . It is a colorless substance .


Molecular Structure Analysis

The molecular structure of Ostruthine consists of carbon ©, hydrogen (H), and oxygen (O) atoms . The InChI representation of Ostruthine is InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+ . The exact arrangement of these atoms and the bonds between them determine the properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

Ostruthine has a density of 1.1±0.1 g/cm^3, a boiling point of 485.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.9±3.0 kJ/mol and a flash point of 200.2±21.5 °C . These properties can influence how Ostruthine behaves under different conditions and how it interacts with other substances.

Scientific Research Applications

Morphological and Phytochemical Variability Study

Ostruthin, primarily found in the roots of Peucedanum ostruthium, exhibits significant bioactive properties. Research on twelve accessions of P. ostruthium from the Swiss alpine region revealed that below-ground plant parts harvested in fall yielded the highest ostruthin concentration. This variability is crucial for developing high-yield cultivars, indicating ostruthin's potential in agricultural and botanical research for medicinal purposes (McCardell et al., 2016).

Antimycobacterial Properties

Ostruthin has been isolated as a compound with pronounced in vitro activity against several species of rapidly growing mycobacteria, including Mycobacterium abscesus and M. smegmatis. Its minimum inhibitory concentrations (MIC) are comparable to those of established antimycobacterial drugs, highlighting ostruthin's potential as a natural antimycobacterial agent (Schinkovitz et al., 2003).

Anti-Amyloidogenic Activity

Ostruthin, among other compounds from Peucedanum ostruthium, has been studied for its ability to prevent Aβ1-42 peptide aggregation and neurotoxicity in a neuronal human cell line. This research suggests ostruthin's potential role in developing therapeutic approaches for Alzheimer's disease prevention, therapy, and diagnosis, highlighting its significance in neuropharmacological research (Palmioli et al., 2019).

Neuropsychiatric Applications

A study identified ostruthin as a modulator of the TREK-1 potassium channel, showing potential anxiolytic and antidepressive effects. This unique mechanism suggests ostruthin's utility in exploring new treatments for anxiety and depression, diverging from traditional drug therapies (Joseph et al., 2018).

Neuroregeneration Research

Ostruthin, along with (-)-bornyl ferulate, was found to induce neurite-like structures in rat PC12 cells, suggesting potential applications in neuroregenerative medicine. This discovery underscores ostruthin's potential in studies aimed at treating neurodegenerative diseases or injuries (Qi et al., 1999).

Safety And Hazards

Ostruthine is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling Ostruthine . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill or leak .

properties

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBMTJJPUABOQJ-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318569
Record name Ostruthin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ostruthin

CAS RN

148-83-4
Record name Ostruthin
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Record name Ostruthin
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Record name Ostruthin
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Record name Ostruthin
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Record name OSTRUTHIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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